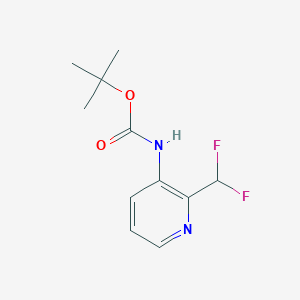
tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate is an organic compound with the molecular formula C12H16F2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with a difluoromethyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate typically involves the reaction of 2-(difluoromethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions, typically at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield methyl-substituted derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group is particularly important for its biological activity, as it can form strong interactions with target proteins. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
- tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate
Uniqueness
tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C11H14F2N2O2 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(difluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-7-5-4-6-14-8(7)9(12)13/h4-6,9H,1-3H3,(H,15,16) |
Clave InChI |
FLQQBLOPYWYHEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


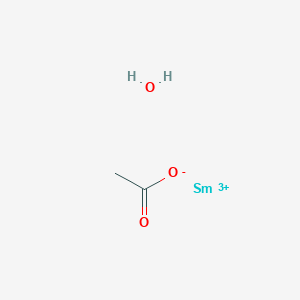
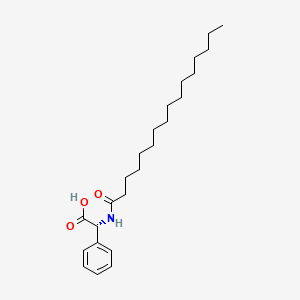
![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)
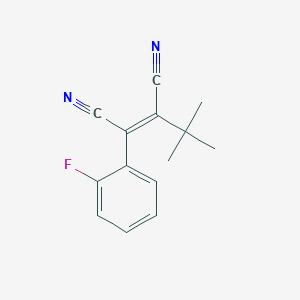
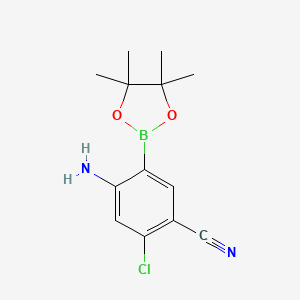
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)

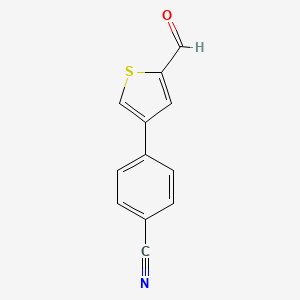
![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
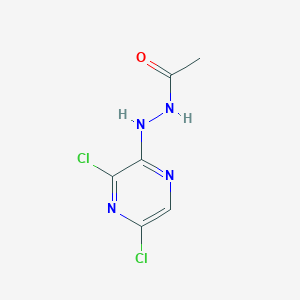
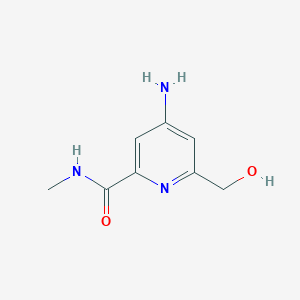

![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)
![(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B13904296.png)
